molecular formula C23H20N4OS B11186440 N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide

Cat. No.: B11186440
M. Wt: 400.5 g/mol
InChI Key: KTJPUYLSFVQVKU-UHFFFAOYSA-N
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Description

“N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound may have unique properties due to its specific chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in the synthesis may include:

  • 4-methyl-3-phenyl-1,5-benzodiazepine
  • 2-pyridylsulfanyl acetic acid
  • Catalysts such as palladium or copper

The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the pyridylsulfanyl group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzodiazepine core or the pyridylsulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

“N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” may have various scientific research applications, including:

    Chemistry: Study of its reactivity and synthesis of derivatives.

    Biology: Investigation of its effects on biological systems, including potential therapeutic uses.

    Medicine: Exploration of its potential as a pharmaceutical agent for treating conditions like anxiety or insomnia.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” would likely involve interaction with specific molecular targets, such as:

    GABA Receptors: Modulation of gamma-aminobutyric acid (GABA) receptors, leading to sedative or anxiolytic effects.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used to treat anxiety and seizure disorders.

    Lorazepam: Commonly used for its anxiolytic and sedative effects.

Uniqueness

“N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide” may have unique properties due to the presence of the pyridylsulfanyl group, which could influence its reactivity and biological activity.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C23H20N4OS/c1-16-22(17-9-3-2-4-10-17)23(26-19-12-6-5-11-18(19)25-16)27-20(28)15-29-21-13-7-8-14-24-21/h2-14,22H,15H2,1H3,(H,26,27,28)

InChI Key

KTJPUYLSFVQVKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC4=CC=CC=N4

Origin of Product

United States

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